molecular formula C14H12OS B8733126 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl-

2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl-

Cat. No.: B8733126
M. Wt: 228.31 g/mol
InChI Key: AOUMOFQEBZGSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Properties

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C14H12OS/c1-11-7-10-14(16-11)13(15)9-8-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

AOUMOFQEBZGSPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- typically involves the reaction of 5-methylthiophene-2-carbaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield the corresponding alcohol or thiol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- involves its interaction with various molecular targets and pathways. In biological systems, the compound may exert its effects by:

Comparison with Similar Compounds

2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- can be compared with other thiophene derivatives, such as:

The uniqueness of 2-Propen-1-one,1-(5-methyl-2-thienyl)-3-phenyl- lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.